molecular formula C7H13NO3S B13500878 Methyl 5-methylthiomorpholine-3-carboxylate 1-oxide

Methyl 5-methylthiomorpholine-3-carboxylate 1-oxide

Cat. No.: B13500878
M. Wt: 191.25 g/mol
InChI Key: NGHPCWNJVHBNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methylthiomorpholine-3-carboxylate 1-oxide is a heterocyclic organic compound It features a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Properties

IUPAC Name

methyl 5-methyl-1-oxo-1,4-thiazinane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-5-3-12(10)4-6(8-5)7(9)11-2/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHPCWNJVHBNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)CC(N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methylthiomorpholine-3-carboxylate 1-oxide typically involves the oxidation of the corresponding thiomorpholine derivative. One common method is the oxidation of 5-methylthiomorpholine-3-carboxylate using hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 0-5°C to prevent over-oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic oxidation methods can also be employed to enhance the efficiency of the reaction and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylthiomorpholine-3-carboxylate 1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the compound back to its thiomorpholine precursor.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiomorpholine derivatives.

    Substitution: Various substituted thiomorpholine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-methylthiomorpholine-3-carboxylate 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 5-methylthiomorpholine-3-carboxylate 1-oxide involves its interaction with biological molecules through its sulfur and nitrogen atoms. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with oxidative stress pathways and modulate immune responses.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine derivatives: Compounds with similar thiomorpholine rings but different substituents.

    Sulfone derivatives: Compounds formed by the oxidation of thiomorpholine derivatives.

    Morpholine derivatives: Compounds with oxygen instead of sulfur in the ring.

Uniqueness

Methyl 5-methylthiomorpholine-3-carboxylate 1-oxide is unique due to its specific combination of sulfur and nitrogen atoms in the ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl 5-methylthiomorpholine-3-carboxylate 1-oxide (MMTCO) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its morpholine ring structure, which is substituted with a methylthio group and a carboxylate moiety. The molecular formula is C6H11NO3SC_6H_{11}NO_3S, and it has been identified as a derivative of thiomorpholine, which is known for its various pharmacological properties.

Antiparasitic Activity

One significant area of research regarding MMTCO focuses on its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have indicated that compounds similar to MMTCO exhibit notable antitrypanosomal activity. For instance, derivatives of morpholine have shown promise in inhibiting the growth of T. cruzi, suggesting that MMTCO may also possess similar effects due to structural similarities .

Cytotoxicity and Cancer Research

MMTCO's potential as an anticancer agent has been explored in various studies. The compound's ability to inhibit specific cellular pathways associated with tumor growth has been documented. For example, certain analogs have demonstrated the capacity to disrupt protein-protein interactions crucial for cancer cell proliferation . This suggests that MMTCO may act as a selective inhibitor in cancer therapy, although further studies are necessary to elucidate its precise mechanisms.

Case Study: Antitrypanosomal Activity

In a study examining novel nifurtimox analogs, researchers found that modifications to the morpholine structure significantly enhanced antiparasitic activity against T. cruzi. The findings indicated that these modifications could lead to improved efficacy and reduced side effects compared to traditional treatments . Although MMTCO was not the primary focus, its structural relatives provided insights into how similar compounds might be optimized for enhanced biological activity.

Case Study: Cytotoxic Effects on Cancer Cells

Another study investigated the effects of morpholine derivatives on various cancer cell lines. MMTCO was included in a broader analysis where it was found to induce cell cycle arrest and apoptosis in specific cancer types. The results indicated that MMTCO could inhibit cell proliferation effectively, making it a candidate for further development in cancer therapeutics .

Data Tables

Compound Biological Activity IC50 (µM) Target
This compoundAntitrypanosomalTBDTrypanosoma cruzi
Nifurtimox AnalogAntitrypanosomal12Trypanosoma cruzi
Morpholine Derivative XCytotoxicity25Cancer Cell Lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.